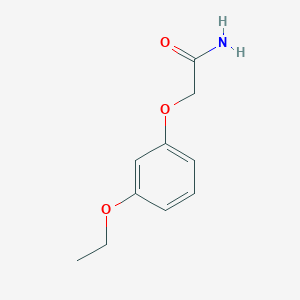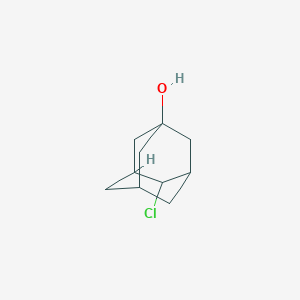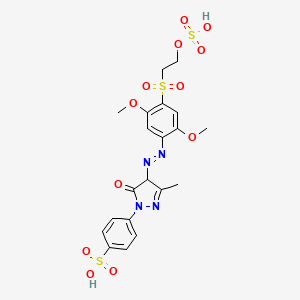
Cyclohexane, hexachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, hexachloro- (C6H6Cl6), also known as hexachlorocyclohexane, is a polyhalogenated organic compound. It consists of a six-carbon ring with one chlorine and one hydrogen attached to each carbon. This compound has several stereoisomers, which differ by the stereochemistry of the chlorine substituents on the cyclohexane ring .
Méthodes De Préparation
Cyclohexane, hexachloro- is typically prepared through the chlorination of benzene. This process involves the addition of chlorine to benzene under radical addition conditions, such as photochlorination (Cl2, hν) or thermal chlorination (Cl2, Δ, high pressure). The reaction proceeds through three successive radical dichlorination steps, resulting in the formation of hexachlorocyclohexane isomers .
Industrial production methods involve the catalytic hydrogenation of benzene to cyclohexane, followed by chlorination. The hydrogenation process uses a hydrogenation catalyst and occurs in a distillation tower, where benzene and hydrogen are introduced from opposite ends. The reaction is conducted under high temperature and pressure conditions .
Analyse Des Réactions Chimiques
Cyclohexane, hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated cyclohexanones and cyclohexanols.
Reduction: Reduction reactions can convert hexachlorocyclohexane to less chlorinated cyclohexanes.
Substitution: Electrophilic substitution reactions can replace chlorine atoms with other substituents, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclohexane, hexachloro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of cyclohexane, hexachloro- varies depending on its isomer. For example, gamma-hexachlorocyclohexane (lindane) acts as a central nervous system stimulant by interfering with the function of the gamma-aminobutyric acid (GABA) receptor, leading to neuronal hyperexcitation . This results in its insecticidal properties. Other isomers may have different mechanisms of action based on their specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Cyclohexane, hexachloro- can be compared with other similar compounds, such as:
Hexachlorobenzene (C6Cl6): Unlike hexachlorocyclohexane, hexachlorobenzene has a fully chlorinated benzene ring without hydrogen atoms.
Pentachlorocyclohexane (C6H7Cl5): This compound has one less chlorine atom than hexachlorocyclohexane and exhibits different chemical properties and reactivity.
Tetrachlorocyclohexane (C6H8Cl4): With two fewer chlorine atoms, tetrachlorocyclohexane has distinct chemical behavior and applications compared to hexachlorocyclohexane.
The uniqueness of cyclohexane, hexachloro- lies in its multiple stereoisomers and their varied applications in different fields .
Propriétés
Formule moléculaire |
C18H18Cl18 |
|---|---|
Poids moléculaire |
872.5 g/mol |
Nom IUPAC |
1,1,2,3,3,4-hexachlorocyclohexane;1,1,2,3,4,5-hexachlorocyclohexane;1,2,3,4,5,6-hexachlorocyclohexane |
InChI |
InChI=1S/3C6H6Cl6/c7-2-1-6(11,12)5(10)4(9)3(2)8;7-3-1-2-5(9,10)4(8)6(3,11)12;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-5H,1H2;3-4H,1-2H2;1-6H |
Clé InChI |
REDUMVQOCNAQCW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C(C1Cl)(Cl)Cl)Cl)(Cl)Cl.C1C(C(C(C(C1(Cl)Cl)Cl)Cl)Cl)Cl.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


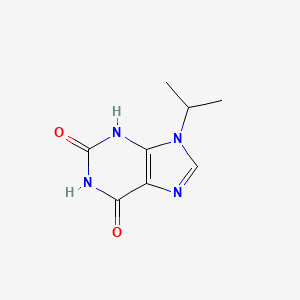


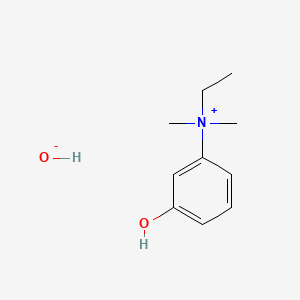
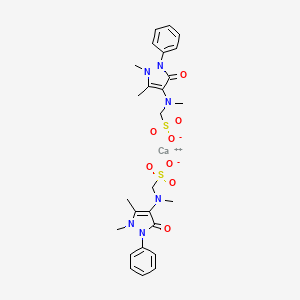
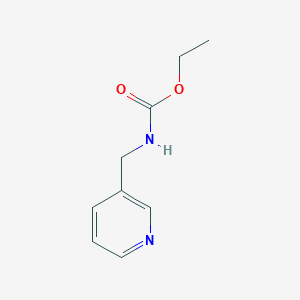
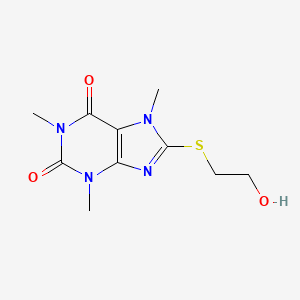
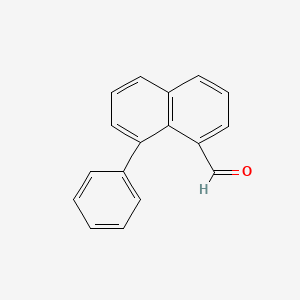
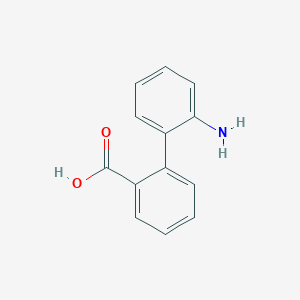
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
